Prodiamine

Vue d'ensemble

Description

Prodiamine is a pre-emergent herbicide belonging to the dinitroaniline class. It is widely used in agriculture and lawn care to control the growth of annual grasses and broadleaf weeds by inhibiting cell division in plant roots and shoots . This compound is known for its low solubility in water and strong binding to soil, which makes it effective in creating a barrier that prevents weed seed germination .

Applications De Recherche Scientifique

Prodiamine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents.

Biology: Employed in studies investigating the effects of herbicides on plant cell division and growth.

Medicine: Research on the potential toxicological effects of this compound on human health and its environmental impact.

Mécanisme D'action

Target of Action

Prodiamine primarily targets the cells in plants’ roots and shoots . It specifically interferes with cell division, thereby inhibiting the growth of these cells .

Mode of Action

This compound works by binding to the tubulin proteins, which are crucial for cell division . This binding inhibits the formation of microtubules during mitosis in plant root tips . The disruption of this process stunts root and shoot development, effectively curtailing weed growth .

Biochemical Pathways

It is known that this compound belongs to a group of human-made herbicides called dinitroanilines . These herbicides are known to interfere with tubulin proteins, which play a critical role in cell division . By inhibiting the formation of microtubules, this compound disrupts the normal cell division process, leading to stunted growth in the targeted plants .

Pharmacokinetics

This compound exhibits low solubility in water and binds tightly to soil . This characteristic allows it to remain in the soil for extended periods, providing long-lasting weed control . This compound breaks down rapidly when exposed to sunlight or if it is in water . This suggests that its bioavailability and efficacy may be influenced by environmental conditions such as sunlight exposure and soil moisture .

Result of Action

The primary result of this compound’s action is the prevention of weed growth. By inhibiting cell division in the roots and shoots of plants, this compound prevents the germination and growth of weeds . This makes this compound an effective pre-emergent herbicide for controlling annual grasses and broadleaf weeds .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its low solubility in water and strong binding to soil allow it to remain active in the soil for extended periods . Exposure to sunlight or water can accelerate the breakdown of this compound, reducing its effectiveness . Furthermore, this compound is toxic to some aquatic animals and moderately toxic to earthworms , suggesting that its use should be carefully managed to minimize environmental impact.

Analyse Biochimique

Biochemical Properties

Prodiamine interacts with tubulin proteins in plant cells, inhibiting microtubule formation . This interaction disrupts cell division, thereby inhibiting the growth of roots and shoots . The nature of this interaction is inhibitory, as this compound prevents the normal function of tubulin proteins.

Cellular Effects

This compound has a significant impact on plant cells. It interferes with cell division, which leads to the inhibition of root and shoot growth . This can affect various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin proteins in plant cells . This binding inhibits the formation of microtubules, structures that are essential for cell division . As a result, this compound effectively stops the growth of roots and shoots in plants .

Temporal Effects in Laboratory Settings

This compound is known to be stable in soil, where it breaks down slowly . It degrades rapidly when exposed to sunlight or if it is in water . Over time, the effects of this compound on cellular function may change due to these degradation processes.

Dosage Effects in Animal Models

It is moderately toxic to earthworms and some aquatic animals .

Metabolic Pathways

Given its mode of action, it is likely that this compound interacts with the metabolic pathways involving tubulin proteins and cell division .

Transport and Distribution

This compound does not dissolve well in water and binds tightly to soil This suggests that its transport within cells and tissues is likely limited

Subcellular Localization

Given its mode of action, it is likely that this compound localizes to areas of the cell where tubulin proteins and microtubules are present

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prodiamine can be synthesized through a multi-step process involving the following key steps :

Nitration: Starting with 2,4-dichlorobenzotrifluoride, the compound undergoes nitration to form 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Amination: The nitrated compound is then reacted with di-n-propylamine in the presence of an inorganic base at 80 to 90 degrees Celsius for 1 to 2 hours to form N,N-di-n-propyl-amino-3-chloro-2,6-dinitro-4-trifluorotoluene.

Ammonolysis: The intermediate product is further reacted with ammonia at 70 to 140 degrees Celsius for 1 to 2 hours to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of solvents and recycling of reaction solvents to minimize waste and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Prodiamine primarily undergoes substitution reactions due to the presence of reactive nitro and chloro groups on its aromatic ring. These reactions include:

Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as di-n-propylamine and inorganic bases are commonly used.

Reduction: Hydrogen gas and catalysts like palladium on carbon are employed.

Major Products:

Nucleophilic Substitution: The major products are substituted derivatives of this compound with different functional groups replacing the nitro groups.

Reduction: The major products are amino derivatives of this compound.

Comparaison Avec Des Composés Similaires

- Dithiopyr

- Pendimethalin

- Trifluralin

- Benefin

Propriétés

IUPAC Name |

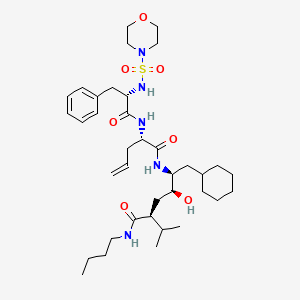

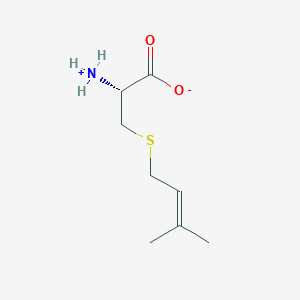

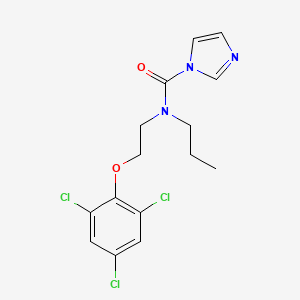

2,4-dinitro-3-N,3-N-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N4O4/c1-3-5-18(6-4-2)11-9(19(21)22)7-8(13(14,15)16)10(17)12(11)20(23)24/h7H,3-6,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVPPPHXAASNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034210 | |

| Record name | Prodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29091-21-2 | |

| Record name | Prodiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodiamine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-N',N'-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRODIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI5J414Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does prodiamine work?

A1: this compound inhibits cell division by disrupting microtubule formation, which is essential for cell division in plants. [, , ] It binds to the α-tubulin protein, a key component of microtubules, ultimately leading to cell death in susceptible plants. [, , , ]

Q2: Are there known cases of weed resistance to this compound?

A2: Yes, unfortunately, resistance to dinitroaniline herbicides, including this compound, has emerged in several weed species like annual bluegrass and goosegrass. [, , , , , ]

Q3: What are the mechanisms of resistance to this compound in weeds?

A3: Research has identified mutations in the α-tubulin gene as a key mechanism of resistance. One commonly observed mutation is the substitution of threonine with isoleucine at position 239 (Thr-239-Ile). [, , ] This mutation reduces the binding affinity of this compound to the α-tubulin protein, rendering the herbicide less effective.

Q4: Does the same mutation always confer the same level of resistance?

A4: Interestingly, different populations of annual bluegrass with the same Thr-239-Ile mutation have shown variable responses to this compound. [] This suggests that additional factors, beyond the target-site mutation, might be involved in the resistance mechanism.

Q5: Is there cross-resistance with other herbicides?

A5: Research suggests that goosegrass with the Leu-136-Phe mutation in the α-tubulin gene exhibits cross-resistance to other mitotic-inhibiting herbicides, including dithiopyr, pendimethalin, and oryzalin. [] This emphasizes the need for diverse herbicide strategies to manage resistant weeds.

Q6: How long does this compound persist in the soil?

A7: this compound exhibits relatively long soil persistence, typically ranging from 50 to 70 days or longer, depending on environmental factors like soil type and moisture. [, , , , ]

Q7: Does this compound pose any environmental risks?

A8: While this compound effectively controls weeds, its persistence in soil necessitates careful management to minimize potential environmental risks. [, , ] Run-off from treated areas, particularly those with high sand content and low organic matter, can carry the herbicide to non-target areas. []

Q8: Can this compound be removed from water runoff?

A9: Constructed wetlands have demonstrated the ability to remove this compound from nursery runoff. [] A study showed that a gravel subsurface flow constructed wetland could remove up to 65% of this compound from influent water. []

Q9: What factors can affect this compound efficacy?

A10: Soil type, application timing, and the target weed species can all influence the efficacy of this compound. [, , , , , , ] For example, this compound tends to be more effective in clay-loam soils compared to sandy soils. []

Q10: Does the application method impact this compound efficacy?

A11: The choice of carrier can influence the efficacy of this compound. For instance, while leaf-waste pellets have shown promise as an organic carrier for pendimethalin, they were not as effective for isoxaben. [] This highlights the importance of selecting an appropriate carrier for each herbicide.

Q11: Can this compound affect the quality of established turfgrass?

A13: While generally safe for established turfgrass, high rates of this compound can temporarily reduce turf quality and root mass, especially in Kentucky bluegrass. [, , , ]

Q12: Does this compound influence the susceptibility of turfgrass to divoting?

A14: Research suggests that pre-emergent herbicides, including this compound, do not negatively impact divot resistance or recovery in hybrid bermudagrass. [] This is encouraging as it suggests that effective weed control can be achieved without compromising turfgrass performance under these conditions.

Q13: Does this compound application affect nutrient uptake in turfgrass?

A15: Pre-emergent herbicides, including this compound, can influence nutrient content in hybrid bermudagrass. [] this compound, in particular, has been shown to reduce phosphorus, sulfur, and potassium content in turfgrass foliage. [] This effect is likely linked to reduced root growth, highlighting the importance of monitoring nutrient levels and adjusting fertilization programs accordingly.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)